molecular formula C11H16F3NO5S B173276 tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 149108-74-7

tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No. B173276
M. Wt: 331.31 g/mol
InChI Key: ZRKPIWQNLHUKOY-UHFFFAOYSA-N
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Description

The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is prevalent in these compounds due to its unique physicochemical properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, TFMP derivatives are synthesized using various methods . For instance, the synthesis of a reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO, 1), was achieved in one step using commercially available O-tert-butylhydroxylamine hydrochloride, thionyl chloride, and triethylamine .


Chemical Reactions Analysis

Trifluoromethylation by photoredox catalysis has emerged recently . This process involves the generation of the trifluoromethyl radical based on photoredox processes .

Scientific Research Applications

Organic Synthesis Applications

Chiral sulfinamides, closely related to the structural motif of the query compound, are utilized extensively in the stereoselective synthesis of amines and their derivatives. tert-Butanesulfinamide, for example, has been a gold standard in the asymmetric synthesis of N-heterocycles via sulfinimines, providing access to piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for the development of many natural products and therapeutically applicable compounds (Philip et al., 2020).

Environmental Science Applications

In environmental applications, compounds such as methyl tert-butyl ether (MTBE) and its derivatives, which share functional groups with the chemical of interest, have been studied for their decomposition and the feasibility of using plasma reactors for environmental detoxification. For instance, the decomposition of MTBE, a compound structurally similar due to its tert-butyl group, has been explored using cold plasma reactors, demonstrating alternative methods for converting environmental pollutants into less harmful substances (Hsieh et al., 2011).

Chemical Synthesis and Medicinal Chemistry

In chemical synthesis, the manipulation of tert-butyl and trifluoromethyl groups, as seen in the query compound, is fundamental for creating structurally diverse and biologically active molecules. These structural motifs are prevalent in synthetic routes for compounds like vandetanib, highlighting the importance of such functional groups in the development of pharmaceuticals (Mi, 2015).

Future Directions

The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO5S/c1-10(2,3)19-9(16)15-6-4-5-8(7-15)20-21(17,18)11(12,13)14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKPIWQNLHUKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate

Synthesis routes and methods

Procedure details

To a solution of lithium diisopropylamide (0.0144 mol, 2M in heptane/THF/EtPh, 7.2 mL) in tetrahydrofuran (25 mL) at −78° C. was added a solution of 3-Oxo-piperidine-1-carboxylic acid tert-butyl ester (2.00 g, 0.0100 mol) in tetrahydrofuran (5 mL) dropwise. After 15 minutes, N-phenylbis(trifluoromethanesulphonimide) (4.303 g, 0.01204 mol) in tetrahydrofuran (10 mL) was added. The reaction was slowly warmed to room temperature and stirred overnight. The reaction was cooled to 0° C. and quenched with saturated NH4Cl, diluted with water, and extracted 3 times with dichloromethane. The organic layers were combined, dried with MgSO4, and concentrated. The mixture was purified by flash chromatography (EtOAc/hexanes) to give 0.933 g of 5-Trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester and 1.1234 g of 5-Trifluoromethanesulfonyloxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.303 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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